molecular formula C7H15NO B1607177 4-(Dimethylamino)-3-methylbutan-2-one CAS No. 22104-62-7

4-(Dimethylamino)-3-methylbutan-2-one

Cat. No.: B1607177
CAS No.: 22104-62-7
M. Wt: 129.2 g/mol
InChI Key: SDABKFFSTRDBBD-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methylbutan-2-one is an organic compound with the molecular formula C7H15NO. It is a ketone with a dimethylamino group attached to the fourth carbon and a methyl group attached to the third carbon of the butanone backbone. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)-3-methylbutan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a nucleophilic catalyst in acylation reactions and esterifications. It interacts with enzymes such as acetyltransferases and esterases, facilitating the transfer of acyl groups to target molecules. The dimethylamino group enhances its nucleophilicity, allowing it to form stable intermediates with acyl donors, which are then transferred to acceptor molecules. This interaction is crucial in the synthesis of esters and amides, which are important in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors and modifying their activity. This results in changes in the expression levels of genes involved in cell growth, differentiation, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit acetyltransferases by forming a stable complex with the enzyme, preventing the transfer of acyl groups to substrates. Conversely, it can activate esterases by enhancing their catalytic efficiency through nucleophilic catalysis. These interactions lead to changes in enzyme activity and subsequent alterations in biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can affect its activity. In in vitro studies, it has been observed that the effects of this compound on cellular function can change over time, with prolonged exposure leading to alterations in cell viability and metabolic activity. In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, with some studies suggesting potential impacts on tissue homeostasis and organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism, while at high doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. At higher concentrations, this compound can cause cellular toxicity, oxidative stress, and inflammation, leading to tissue damage and organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to acylation and esterification reactions. It interacts with enzymes such as acetyltransferases and esterases, facilitating the transfer of acyl groups to target molecules. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of this compound within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or binding to targeting signals. For example, it may be directed to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methylbutan-2-one typically involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction is carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(Dimethylamino)-3-methylbutan-2-one has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Dimethylamino-3-methylbutan-2-one
  • 1-Dimethylamino-2-methylbutane-3-one
  • 2-Butanone, 4-(dimethylamino)-3-methyl-

Comparison: 4-(Dimethylamino)-3-methylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in specific research and industrial contexts .

Properties

IUPAC Name

4-(dimethylamino)-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(7(2)9)5-8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDABKFFSTRDBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022275
Record name 4-Dimethylamino-3-methyl-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22104-62-7
Record name 4-(Dimethylamino)-3-methyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22104-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dimethylamino-3-methyl-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 4-(dimethylamino)-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Dimethylamino-3-methyl-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.697
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Record name 4-DIMETHYLAMINO-3-METHYL-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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